

BNC210's potential for treating social anxiety disorder

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Compound of Interest

Compound Name: WYC-210

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BNC210 for Social Anxiety Disorder: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of BNC210, an investigational novel anxiolytic, focusing on its potential for the acute treatment of Social Anxiety Disorder (SAD).

Executive Summary

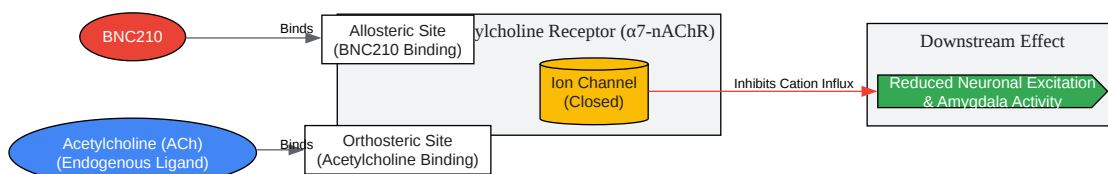
BNC210 is a first-in-class, non-sedating anxiolytic compound currently under late-stage clinical development for the acute treatment of Social Anxiety Disorder. It acts as a negative allosteric modulator (NAM) of the $\alpha 7$ nicotinic acetylcholine receptor ($\alpha 7$ -nAChR), a novel target for anxiolysis.^{[1][2][3]} Unlike benzodiazepines, BNC210 has shown a favorable safety and tolerability profile in clinical trials, with no evidence of sedation, cognitive impairment, or addiction potential.^{[4][5]} Its rapid absorption as a new solid-dose tablet formulation makes it a promising candidate for on-demand use in anxiety-provoking social situations.

Mechanism of Action

BNC210 exerts its anxiolytic effects through negative allosteric modulation of the $\alpha 7$ -nAChR. This receptor, a ligand-gated ion channel highly permeable to calcium, is implicated in fear-related behaviors and is densely expressed in anxiety-related brain regions like the amygdala.

- **Allosteric Modulation:** BNC210 binds to a site on the $\alpha 7$ -nAChR distinct from the acetylcholine (orthosteric) binding site.
- **Inhibition of Cation Flow:** This binding modulates the receptor's conformation, reducing the flow of cations (like Ca^{2+} and Na^{+}) through the channel even when acetylcholine is bound.
- **No Competitive Binding:** Its inhibitory effects are not influenced by the concentration of acetylcholine, and it does not displace the competitive antagonist alpha-bungarotoxin, confirming its allosteric mechanism.

This modulation is believed to normalize hyperactivity in neural circuits, such as the amygdala-anterior cingulate cortex network, which is often elevated in anxiety disorders.



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BNC210 Negative Allosteric Modulation of the $\alpha 7$ -nAChR.

Pharmacodynamics & Preclinical Data

In vitro and in vivo preclinical studies have established the anxiolytic profile of BNC210.

In Vitro Pharmacology

In studies using human cell lines stably transfected with $\alpha 7$ -nAChRs, BNC210 was shown to inhibit receptor currents induced by various agonists.

Table 1: In Vitro Activity of BNC210

Parameter	Value	Description	Source
-----------	-------	-------------	--------

| IC₅₀ | 1.2 - 3.0 μ M | Concentration for 50% inhibition of human $\alpha 7$ -nAChR currents. | |

Preclinical Animal Models

BNC210 has demonstrated efficacy comparable to benzodiazepines in multiple rodent models of anxiety but without the associated side effects like sedation, motor impairment, or memory deficits.

Table 2: Key Preclinical Findings

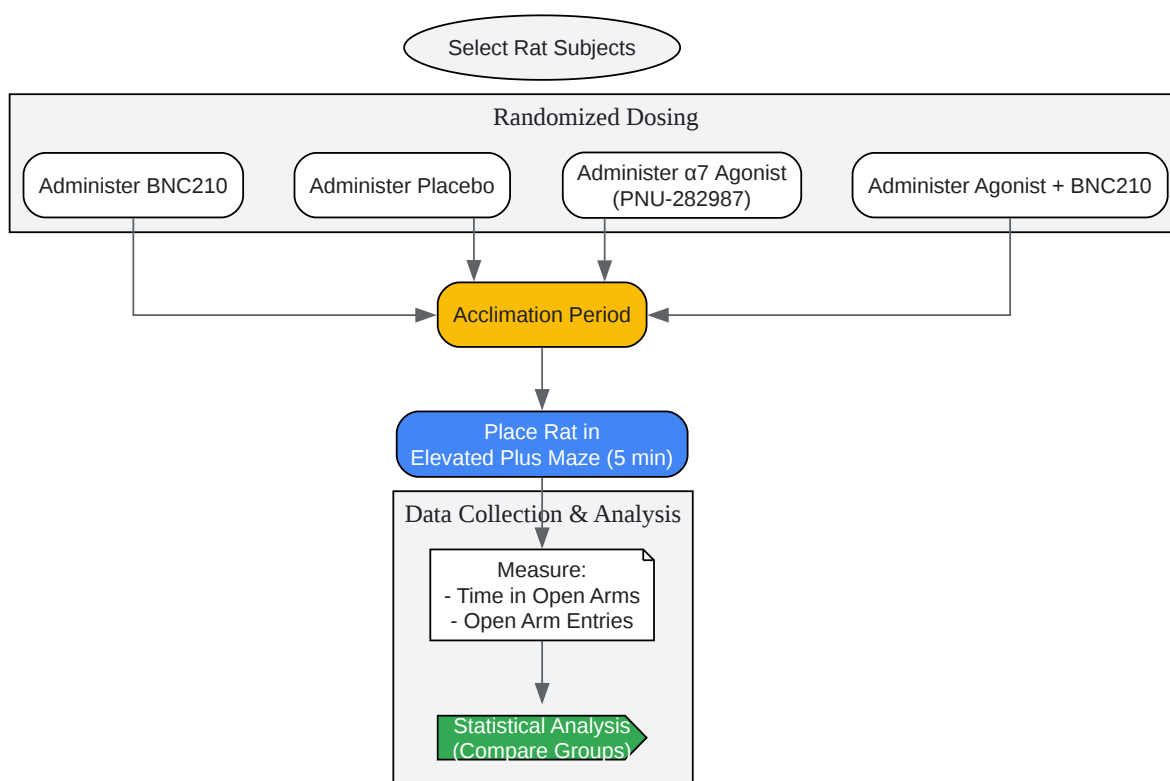
Animal Model	Effect of BNC210	Comparison	Source
Rat Elevated Plus Maze	Anxiolytic effect observed.	Reversed the anxiogenic effect of the $\alpha 7$ agonist PNU-282987.	
Mouse Light-Dark Box	Outperformed placebo in demonstrating anxiolytic activity.	-	

| CCK-4 Induced Panic Model (Rats) | Reversed anxiety-like behaviors produced by CCK-4 peptides. | - | |

Preclinical Experimental Protocol: Rat Elevated Plus Maze (EPM)

The EPM is a standard behavioral test for assessing anxiety in rodents.

- Apparatus: A plus-shaped maze raised from the floor, with two open arms and two enclosed arms.
- Subjects: Male rats are typically used.
- Procedure:
 - Animals are pre-treated with BNC210, a vehicle (placebo), or a comparator drug (e.g., Diazepam).
 - To test the specific mechanism, some animals may be co-administered an $\alpha 7$ -nAChR agonist (like PNU-282987) to induce anxiety.
 - Each rat is placed in the center of the maze, facing an open arm.
 - The animal is allowed to explore the maze for a set period (e.g., 5 minutes).
- Primary Measures:
 - Time spent in the open arms.
 - Number of entries into the open arms.
- Interpretation: An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect. BNC210's ability to reverse the anxiogenic effects of an $\alpha 7$ agonist provides strong evidence for its target engagement.



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Workflow for a Preclinical Elevated Plus Maze Experiment.

Clinical Development for Social Anxiety Disorder

BNC210 has undergone extensive clinical evaluation, including a pivotal Phase 2 study (PREVAIL) and an ongoing Phase 3 trial (AFFIRM-1), specifically for the acute treatment of SAD.

Pharmacokinetics and Formulation

Early clinical trials used a liquid suspension formulation which had slow and variable absorption. A new solid dose tablet formulation was developed with significantly improved bioavailability, reaching maximum plasma concentrations in approximately one hour, making it suitable for acute, on-demand use.

Table 3: Pharmacokinetic & Safety Profile of BNC210

Parameter	Finding	Source
Bioavailability (Oral)	69.4% (liquid suspension)	
T _{max} (Tablet)	~1 hour	
Half-life (t _{1/2})	~6.2 hours	
Plasma Protein Binding	70-88% (low)	
Key Safety Findings	Non-sedating, no impairment of psychomotor, attention, or memory functions.	

| Common Adverse Events | Mild side effects such as headache reported in a small number of participants. | |

Phase 2 PREVAIL Study (NCT05193409)

The PREVAIL study was a randomized, double-blind, placebo-controlled trial designed to evaluate the efficacy of BNC210 in reducing anxiety during a public speaking challenge in patients with SAD.

4.2.1 Experimental Protocol: PREVAIL Study Design

- Participant Selection: Adult participants (n=151) diagnosed with SAD.
- Randomization: Participants were randomized into three parallel arms:
 - BNC210 (225 mg)
 - BNC210 (675 mg)
 - Placebo
- Procedure:
 - A single dose of the assigned intervention was administered.
 - Approximately 1 hour post-dose, participants entered a simulated public speaking challenge.
 - The challenge consisted of a 2-minute anticipation phase followed by a 5-minute performance phase (giving a speech in front of an audience).
- Primary Endpoint: The primary outcome was the change from baseline in the Subjective Units of Distress Scale (SUDS) during the 5-minute performance phase. SUDS is a self-reported 0-100 scale, with higher scores indicating greater distress.
- Secondary Endpoints: Included SUDS during the anticipation phase and the State-Trait Anxiety Inventory (STAI-State).

4.2.2 PREVAIL Study Results

While the study did not meet its primary endpoint with statistical significance in the initial analysis, it showed a consistent trend toward improvement across endpoints for the BNC210-treated groups compared to placebo. A post-hoc analysis of the combined BNC210 doses across both anticipation and performance phases revealed a nominally statistically significant reduction in SUDS scores.

Table 4: PREVAIL Study Efficacy Results

Endpoint	Result (vs. Placebo)	Significance	Source
Primary: Δ SUDS (Performance Phase)	-6.6 (225 mg); -4.8 (675 mg)	Not statistically significant.	
Post-Hoc: Δ SUDS (Combined Doses & Phases)	Statistically significant reduction.	p = 0.044 (nominal)	

| Effect Size (Post-Hoc) | 0.36 | - | |

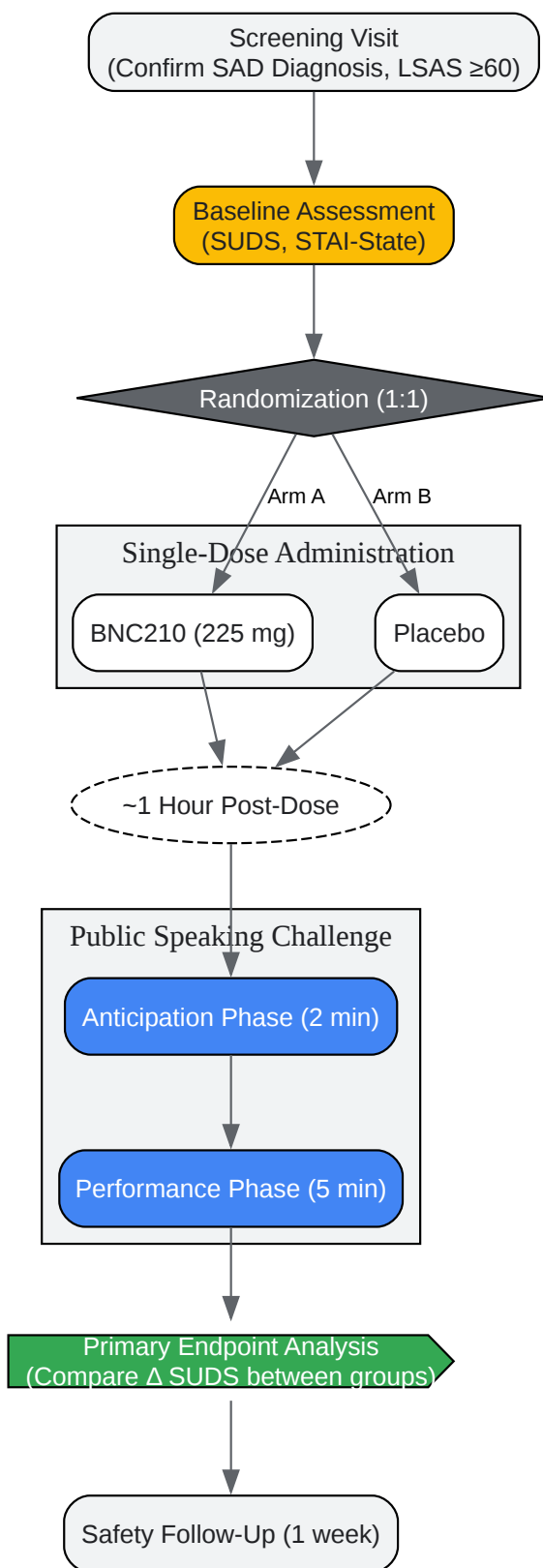
The favorable safety profile was reaffirmed, and the 225 mg dose was selected for further development in Phase 3.

Phase 3 AFFIRM-1 Study

Based on the PREVAIL results and discussions with the FDA, Bionomics initiated the Phase 3 AFFIRM-1 trial.

4.3.1 Experimental Protocol: AFFIRM-1 Study Design

- Participant Selection: Approximately 330 adult patients with SAD and a Liebowitz Social Anxiety Scale (LSAS) score of ≥ 60 .
- Randomization: 1:1 randomization to two parallel arms:
 - BNC210 (225 mg)
 - Placebo
- Procedure: The protocol mirrors the PREVAIL study, with a single dose administered ~1 hour before a public speaking challenge.
- Primary Endpoint: Comparison of BNC210 to placebo on the SUDS score during the public speaking task.



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Generalized Workflow for BNC210 Acute SAD Clinical Trials.

Conclusion and Future Directions

BNC210 represents a promising advancement in the treatment of Social Anxiety Disorder. Its novel mechanism of action, targeting the $\alpha 7$ -nAChR, offers a potential alternative to existing therapies, which are often limited by side effects like sedation or delayed onset of action. The clinical data to date, particularly from the PREVAIL study, suggest a favorable safety profile and a consistent, though modest, anxiolytic signal. The ongoing Phase 3 AFFIRM-1 trial is a critical next step to definitively establish its efficacy as an acute, as-needed treatment for individuals facing anxiety-provoking social situations. Successful outcomes from this trial could pave the way for a new, non-sedating therapeutic option for the millions suffering from SAD.

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References

- 1. Bionomics expands study of BNC210 to include social anxiety disorder - Biotech [biotechdispatch.com.au]
- 2. neurofit.com [neurofit.com]
- 3. Bionomics reports topline results in PREVAIL study of BNC210 - Biotech [biotechdispatch.com.au]
- 4. researchgate.net [researchgate.net]
- 5. | BioWorld [bioworld.com]
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